2-Anthracenecarboxylic acid, 9,10-dihydro-3,5,8-trihydroxy-1,10-dimethyl-9-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Anthracenecarboxylic acid, 9,10-dihydro-3,5,8-trihydroxy-1,10-dimethyl-9-oxo- is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a carboxylic acid group attached to an anthracene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenecarboxylic acid, 9,10-dihydro-3,5,8-trihydroxy-1,10-dimethyl-9-oxo- typically involves multi-step organic reactions. One common method includes the oxidation of anthracene derivatives followed by carboxylation and hydroxylation reactions. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
2-Anthracenecarboxylic acid, 9,10-dihydro-3,5,8-trihydroxy-1,10-dimethyl-9-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve optimal results.
Major Products
The major products formed from these reactions include various hydroxylated and carboxylated derivatives of the original compound, which can have different chemical and physical properties.
Scientific Research Applications
2-Anthracenecarboxylic acid, 9,10-dihydro-3,5,8-trihydroxy-1,10-dimethyl-9-oxo- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Anthracenecarboxylic acid, 9,10-dihydro-3,5,8-trihydroxy-1,10-dimethyl-9-oxo- exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. Its hydroxyl and carboxyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
9,10-Anthracenedicarboxylic acid: Another anthracene derivative with carboxylic acid groups, known for its fluorescent properties.
Anthraquinone-2-carboxylic acid: A compound with similar structural features, used in various chemical applications.
1,3,4-Trihydroxy-9,10-dioxoanthracene-2-carboxylic acid: Known for its unique chemical properties and applications in research.
Uniqueness
2-Anthracenecarboxylic acid, 9,10-dihydro-3,5,8-trihydroxy-1,10-dimethyl-9-oxo- is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
288268-09-7 |
---|---|
Molecular Formula |
C17H14O6 |
Molecular Weight |
314.29 g/mol |
IUPAC Name |
3,5,8-trihydroxy-1,10-dimethyl-9-oxo-10H-anthracene-2-carboxylic acid |
InChI |
InChI=1S/C17H14O6/c1-6-8-5-11(20)14(17(22)23)7(2)12(8)16(21)15-10(19)4-3-9(18)13(6)15/h3-6,18-20H,1-2H3,(H,22,23) |
InChI Key |
UZJVDVIQBHXQOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC(=C(C(=C2C(=O)C3=C(C=CC(=C13)O)O)C)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.